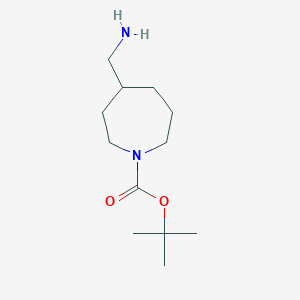

Tert-butyl 4-(aminomethyl)azepane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)azepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-4-5-10(9-13)6-8-14/h10H,4-9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXNJDUXLOZOIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-(aminomethyl)azepane-1-carboxylate (TBAMAC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

TBAMAC is characterized by the following chemical structure:

- Molecular Formula : C11H22N2O2

- Molecular Weight : 214.31 g/mol

- CAS Number : 18946151

The compound features a tert-butyl group attached to a carboxylate moiety, which is further linked to an aminomethyl azepane structure. This unique configuration contributes to its biological activity.

1. Antimicrobial Activity

Recent studies have indicated that TBAMAC exhibits notable antimicrobial properties. For instance, it has been evaluated against various strains of bacteria, including multidrug-resistant tuberculosis (MDR-TB). In vitro assays demonstrated that TBAMAC derivatives showed minimum inhibitory concentrations (MICs) comparable to established anti-TB drugs like isoniazid and rifampicin .

| Compound | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| TBAMAC | < 10 | Isoniazid | < 0.5 |

| Rifampicin | < 0.5 | ||

| PBTZ169 | < 0.016 |

2. Cytotoxicity and Anticancer Potential

TBAMAC has also been investigated for its cytotoxic effects on cancer cell lines. Studies revealed that derivatives of TBAMAC displayed significant cytotoxicity against various human cancer cell lines, including colorectal and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest .

In one study, the compound was found to enhance the efficacy of standard chemotherapeutic agents, suggesting a potential role as an adjuvant therapy in cancer treatment.

3. Neuroprotective Effects

Emerging research indicates that TBAMAC may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's. Its structural similarity to known acetylcholinesterase inhibitors suggests it could enhance cholinergic signaling in the brain . In vitro studies demonstrated that TBAMAC could inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology.

The biological activity of TBAMAC can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : TBAMAC and its derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through intrinsic pathways.

- Cholinergic Modulation : By inhibiting acetylcholinesterase, TBAMAC may enhance neurotransmitter levels, contributing to its neuroprotective effects.

Case Study 1: Antitubercular Evaluation

A recent study evaluated the antitubercular activity of TBAMAC derivatives against MDR-TB strains. The results indicated that certain derivatives had MIC values lower than those of traditional treatments, highlighting their potential as new anti-TB agents .

Case Study 2: Cytotoxicity Assessment

In another investigation focused on cancer therapy, TBAMAC was tested against FaDu hypopharyngeal tumor cells. Results showed enhanced cytotoxicity compared to standard treatments, providing evidence for its use in combination therapies .

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

Tert-butyl 4-(aminomethyl)azepane-1-carboxylate serves as an important intermediate in the synthesis of various APIs. Its structure allows for functionalization, making it a valuable building block in drug development. It is utilized in the preparation of compounds targeting specific biological pathways, including those involved in neuropharmacology and oncology .

Bioconjugation and Targeted Drug Delivery

The compound is also employed in bioconjugation strategies, particularly in the development of targeted protein degraders and PROTACs (Proteolysis Targeting Chimeras). These applications leverage the compound's ability to serve as a semi-flexible linker, which can enhance the specificity and efficacy of therapeutic agents by directing them to specific cellular targets .

Organic Buffer in Biochemistry

In biochemical applications, this compound functions as an organic buffer. Its ability to maintain pH stability makes it useful in various biological assays and experiments, contributing to reliable experimental outcomes .

Case Study 1: Synthesis of Neuroactive Compounds

A study demonstrated the use of this compound in synthesizing neuroactive compounds that target neurotransmitter receptors. The synthesis involved multiple steps where this compound acted as a critical intermediate, leading to derivatives that exhibited enhanced binding affinity and selectivity .

Case Study 2: Development of PROTACs

In another research initiative, this compound was incorporated into PROTACs designed for targeted degradation of oncogenic proteins. The study highlighted how the structural properties of this compound influenced the orientation and stability of the resulting complexes, ultimately improving therapeutic efficacy against cancer cells .

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Synthesis of APIs | Intermediate for various pharmaceutical compounds | Enhances drug development processes |

| Bioconjugation | Linker in targeted protein degradation (PROTACs) | Increases specificity and efficacy |

| Organic Buffer | Maintains pH stability in biochemical assays | Ensures reliable experimental conditions |

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 4-position undergoes oxidation under controlled conditions. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

| Reagent | Conditions | Product | Key Observations |

|---|---|---|---|

| KMnO₄ | Acidic, 25–40°C | 4-(aminomethyl)-1-azepanone | Selective oxidation of -OH to ketone |

| CrO₃/H₂SO₄ | Acetone, 0°C → rt | 4-(aminomethyl)-1-azepanone | High yield (>85%) |

The tert-butyl carbamate group remains stable during these conditions, avoiding unintended deprotection.

Reduction Reactions

The aminomethyl group (-CH₂NH₂) can be reduced further, though this is less common due to its inherent stability.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | Dry THF, reflux | 4-(methylamino)azepane | Over-reduction observed at >60°C |

| H₂/Pd-C | Methanol, 50 psi H₂ | 4-(aminomethyl)azepane | Requires Boc deprotection post-reduction |

Sodium cyanoborohydride (NaBH₃CN) has also been utilized in reductive amination protocols for related azepane derivatives .

Nucleophilic Substitution

The hydroxyl group can act as a leaving group under acidic conditions, enabling substitution reactions.

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| HCl (conc.) | Reflux, 6h | 4-(aminomethyl)azepane hydrochloride | Quantitative protonation of -NH₂ |

| H₂SO₄ | 80°C, 3h | Sulfate ester derivative | Limited synthetic utility |

Protection/Deprotection Strategies

The tert-butyl carbamate (Boc) group is pivotal for temporary protection of the amine during multi-step syntheses.

| Reagent | Conditions | Purpose | Efficiency |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | DCM, rt, 2h | Boc deprotection | >95% recovery |

| HCl (4M in dioxane) | 0°C → rt, 1h | Boc deprotection | Compatible with acid-sensitive groups |

Functionalization of the Aminomethyl Group

The -CH₂NH₂ moiety participates in alkylation and acylation reactions:

Stability Under Various Conditions

| Condition | Effect | Half-Life |

|---|---|---|

| Aqueous base (pH 12) | Slow hydrolysis of Boc group | 48h |

| Aqueous acid (pH 2) | Rapid Boc deprotection | 15min |

| UV light (254 nm) | Degradation of azepane ring | 2h |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 4-(aminomethyl)azepane-1-carboxylate with structurally related azepane and non-azepane derivatives, focusing on synthesis, functional groups, and applications.

Azepane-Based Analogues

Compound A : Benzyl 5-(tert-butyl)-3-(isobutylamino)azepane-1-carboxylate

- CAS: Not specified

- Synthesis : Photocatalytic reaction using benzyl 4-(tert-butyl)-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate, isobutylamine, TRIP thiol, and Catalyst B. Yield: 39% .

- Applications : Intermediate for β-diamine synthesis, useful in asymmetric catalysis .

Compound B : (S)-tert-butyl 4-aminoazepane-1-carboxylate

- CAS : 878630-84-3

- Synthesis : Multiple routes reported (six synthetic pathways), emphasizing stereochemical control for the (S)-enantiomer .

- Key Features: Chiral amino group at position 4 (vs. aminomethyl in the main compound) enables enantioselective applications.

- Applications : Chiral building block for drug candidates targeting neurological disorders .

Compound C : tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate

Non-Azepane Analogues

Compound D : tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate

- CAS: Not specified

- Synthesis: Multi-step process involving LAH reduction, mesylation, and amination. Yield: Not quantified .

- Applications : Used in agrochemical research due to compact structure .

Compound E : tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride

Functional Group Comparison

*Yield referenced from tert-butyl 4-(cyanomethyl)azepane-1-carboxylate synthesis, a structurally related precursor .

Preparation Methods

Boc Protection of the Azepane Nitrogen

Protection of the azepane nitrogen with a tert-butyl carbamate group is crucial to prevent side reactions during further functionalization.

- Boc Protection Reaction Conditions : The azepane amine is reacted with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions, typically in solvents like dichloromethane or acetonitrile, at temperatures ranging from 0°C to room temperature. This step is often performed prior to or after aminomethyl introduction depending on the synthetic route.

Representative Experimental Procedures and Yields

Detailed Research Findings

Temperature Control : Maintaining low temperatures (0 to 5°C) during sensitive steps such as sulfonylation or bromination prevents side reactions and decomposition.

Solvent Selection : Use of aprotic solvents like acetonitrile or dichloromethane facilitates nucleophilic substitution reactions and Boc protection, while aqueous workups and extractions ensure removal of by-products.

Reaction Time : Extended reaction times (up to 24–32 hours) at moderate temperatures (60–70°C) are sometimes necessary for complete conversion in sulfonylation or carbamate formation steps.

Purification Techniques : Silica gel column chromatography with gradient elution (hexane/ethyl acetate mixtures) is effective for isolating tert-butyl 4-(aminomethyl)azepane-1-carboxylate with high purity, as confirmed by NMR and LC-MS analysis.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Purpose/Effect |

|---|---|---|

| Temperature | -5°C to 70°C | Controls reaction rate and selectivity |

| Reaction Time | 1 h to 32 h | Ensures complete conversion |

| Solvents | Acetonitrile, DCM, Toluene | Solubilize reactants, facilitate reactions |

| Reagents | NBS, Boc2O, hydrazine, DIAD | Bromination, protection, reduction |

| Purification | Silica gel chromatography | Removes impurities, isolates product |

| Yields | 69% to 92% | Indicates efficiency of each step |

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(aminomethyl)azepane-1-carboxylate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the azepane ring’s amine group, followed by aminomethylation at the 4-position. Key steps include:

- Boc Protection : Reacting azepane with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine).

- Aminomethylation : Introducing the aminomethyl group via reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.

Optimization strategies include: - Catalyst Screening : Testing palladium or nickel catalysts for coupling reactions.

- Temperature Control : Maintaining 0–25°C during Boc protection to minimize side reactions.

- Solvent Polarity : Using DMF or DMSO for improved solubility of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., Boc group signals at δ ~1.4 ppm for tert-butyl protons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₂H₂₄N₂O₂, MW 228.33) .

- X-ray Crystallography : Resolve stereochemistry using SHELX programs for structure refinement .

Q. What are the recommended storage conditions to maintain the compound’s stability?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Purity (>95%) and moisture control are critical; use molecular sieves or vacuum desiccation to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across studies?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. To address this:

- Polymorph Screening : Use XRD to identify crystalline forms and DSC to analyze thermal stability.

- Purity Assessment : Employ HPLC (C18 column, acetonitrile/water gradient) to quantify impurities.

- Solvent Systems : Test solubility in binary mixtures (e.g., DCM/methanol) to identify optimal conditions .

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding affinities with targets like G-protein-coupled receptors (GPCRs). Parameterize force fields using crystallographic data from related carbamates .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions in explicit solvent (e.g., TIP3P water) over 100 ns trajectories to assess stability .

Q. How can enantiomeric purity be achieved during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands with palladium to induce asymmetry during aminomethylation.

- Chromatographic Resolution : Perform chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) to separate enantiomers. Reference chiral tert-butyl azepane derivatives for retention time benchmarks .

Q. What strategies mitigate side reactions during Boc deprotection?

- Methodological Answer :

- Acid Selection : Use trifluoroacetic acid (TFA) in DCM (1:10 v/v) at 0°C to minimize over-acylation.

- Neutralization : Quench with aqueous sodium bicarbonate immediately after deprotection.

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) in published studies?

- Methodological Answer :

- Solvent Calibration : Ensure deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) are accounted for, as they shift proton signals.

- pH Effects : Adjust sample pH to standardize amine proton environments.

- Referencing : Compare with tert-butyl piperidine analogs (e.g., δ 1.4 ppm for Boc groups in ) .

Experimental Design Considerations

Q. What in vitro assays are suitable for studying the compound’s bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based kits (e.g., Kinase-Glo) to measure IC₅₀ against kinases.

- Cell Viability Tests : Apply MTT assays on HEK-293 or HeLa cells at 10–100 µM concentrations.

- Binding Studies : Perform surface plasmon resonance (SPR) to quantify affinity for target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.